Selamectin vs. Ivermectin: 5- to 10-Fold Lower Brain Accumulation in MDR1-Deficient Model
In mdr1a,b(-/-) knockout mice (a model for MDR1-mutant dogs), brain accumulation of selamectin was 5–10 times higher than in wild-type mice, whereas ivermectin accumulated 36–60 times higher [1]. This differential P-gp substrate behavior explains why selamectin is clinically safer in Collies and other herding breeds with homozygous MDR1 mutations, where ivermectin at therapeutic doses causes severe neurotoxicosis [1].
| Evidence Dimension | Brain accumulation (fold increase over wild-type) in MDR1-deficient mice |
|---|---|
| Target Compound Data | 5-10 times |
| Comparator Or Baseline | Ivermectin: 36-60 times |
| Quantified Difference | Selamectin shows 3.6- to 12-fold lower brain accumulation than ivermectin in P-gp-deficient animals |
| Conditions | mdr1a,b(-/-) knockout mice; therapeutic doses of 12 mg/kg selamectin and 0.2 mg/kg ivermectin; brain penetration measured after dermal spot-on application |
Why This Matters
For procurement involving MDR1-mutant dog populations (e.g., Collies, Australian Shepherds), selamectin provides a quantifiably safer therapeutic window, avoiding the neurotoxic risk associated with ivermectin.
- [1] Geyer J, Gavrilova O, Petzinger E. Brain penetration of ivermectin and selamectin in mdr1a,b P-glycoprotein- and bcrp- deficient knockout mice. J Vet Pharmacol Ther. 2009 Feb;32(1):87-96. View Source
